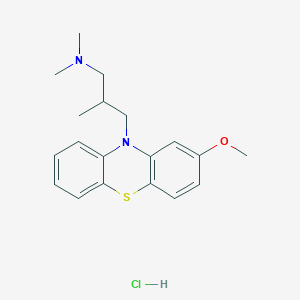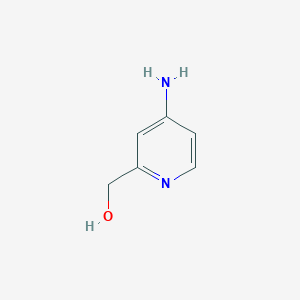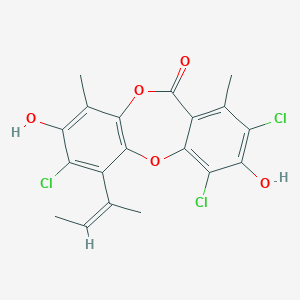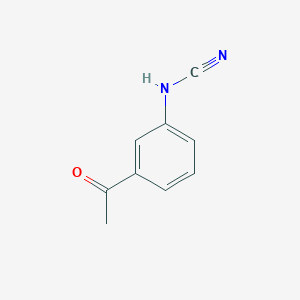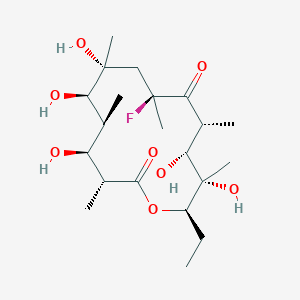![molecular formula C10H14O2 B021775 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol CAS No. 103440-33-1](/img/structure/B21775.png)
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol, also known as HMPE, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. HMPE has been found to exhibit various biological activities, making it a promising candidate for pharmaceutical development. In
Mecanismo De Acción
The mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which can lead to cell damage and inflammation. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may have a protective effect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its high purity, which makes it suitable for scientific research. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to be relatively stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to improve cognitive function and to have a protective effect on the brain, making it a promising candidate for further research in this area. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and to identify any potential side effects. Finally, the development of new methods for the synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol involves the reaction of 2-formyl-6-methylphenol with ethylene glycol in the presence of a catalyst. The product is then purified through recrystallization. This method yields 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol with a purity of over 99%, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been shown to have a protective effect on the liver and to improve cognitive function. These properties make 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol a promising candidate for the development of new drugs for various diseases.
Propiedades
Número CAS |
103440-33-1 |
|---|---|
Nombre del producto |
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)-6-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,11-12H,5-7H2,1H3 |
Clave InChI |
MWXVYSSQLIUPGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)CCO |
SMILES canónico |
CC1=C(C(=CC=C1)CO)CCO |
Sinónimos |
Benzeneethanol, 2-(hydroxymethyl)-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




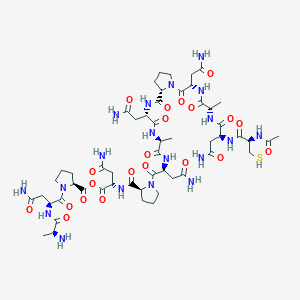

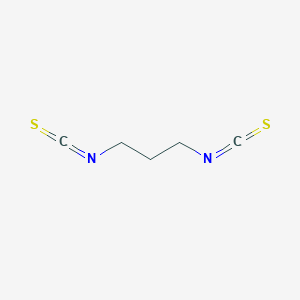


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
